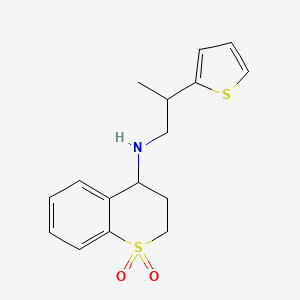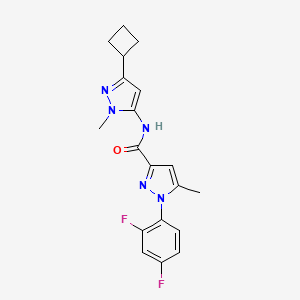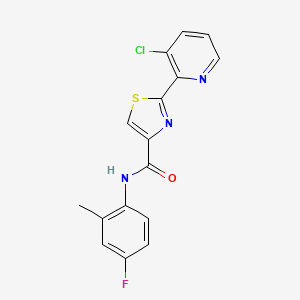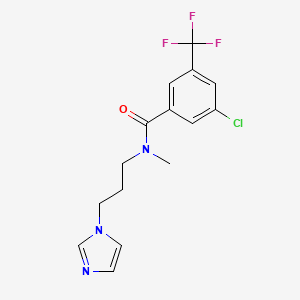
Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate, also known as MMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is a sulfur-containing ester, which is synthesized through a multistep process.
科学研究应用
Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and cancer. In material science, this compound has been used as a building block for the synthesis of new polymers and materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.
作用机制
The mechanism of action of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB2, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a drug candidate. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the study of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate. One potential direction is the development of this compound as a drug candidate for the treatment of Alzheimer's disease and cancer. Another direction is the study of this compound as a building block for the synthesis of new materials and polymers. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
合成方法
The synthesis of Methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate involves a multistep process that starts with the reaction of 2-methylfuran with thionyl chloride to form 2-chloromethylfuran. This intermediate is then reacted with methyl mercaptan to form the corresponding thioether. The final step involves the esterification of the thioether with butanoic acid using a strong acid catalyst. The overall yield of the synthesis process is around 50%.
属性
IUPAC Name |
methyl 4-(2-methylfuran-3-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-9(5-6-13-8)14-7-3-4-10(11)12-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNXTEPBYMWONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-[[5-(3-Fluoro-2-methylphenyl)furan-2-yl]methylamino]-2-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B7663808.png)

![3-Ethyl-5-[3-(4-methylpiperazin-1-yl)propylsulfanyl]-1,2,4-thiadiazole](/img/structure/B7663825.png)

![3-methyl-2-phenyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]azetidine-1-carboxamide](/img/structure/B7663847.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)
![N-[2-chloro-4-[(4-chloro-2-methylpyrazol-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7663858.png)




![2-[3-[(2,3-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663891.png)
![2,4-Dimethyl-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]pyrimidine](/img/structure/B7663901.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B7663907.png)
